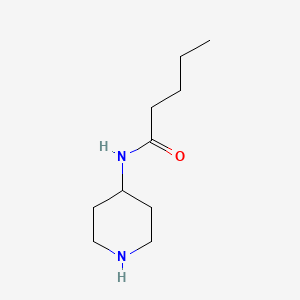

N-(Piperidin-4-YL)pentanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

N-piperidin-4-ylpentanamide |

InChI |

InChI=1S/C10H20N2O/c1-2-3-4-10(13)12-9-5-7-11-8-6-9/h9,11H,2-8H2,1H3,(H,12,13) |

InChI Key |

WZBDIZFFBBEIPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC1CCNCC1 |

Origin of Product |

United States |

Contextualization Within Piperidine Containing Scaffolds in Modern Drug Discovery Research

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. nih.govnih.gov As a six-membered nitrogen-containing heterocycle, it is a key component in numerous FDA-approved drugs. beilstein-journals.org The prevalence of the piperidine scaffold stems from its favorable physicochemical properties, including its ability to improve the pharmacokinetic profile of drug candidates. nih.gov

Piperidine derivatives have demonstrated a broad spectrum of biological activities, targeting a wide range of conditions. These include applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. researchgate.net The versatility of the piperidine scaffold allows for the introduction of various substituents at different positions of the ring, enabling fine-tuning of the pharmacological properties of the resulting molecules. This adaptability has made piperidine-containing compounds a cornerstone of modern drug discovery. nih.govnih.gov

Historical Perspective on the Research and Development of Piperidine Based Amide Analogues

The exploration of piperidine-based amide analogues has a rich history intertwined with the development of potent analgesics. A prominent example is the synthetic opioid fentanyl and its derivatives, which feature a central piperidine (B6355638) ring with an N-acyl anilino side chain. nih.gov The synthesis and study of these compounds in the mid-20th century highlighted the critical role of the piperidine core and the amide linkage in achieving high-affinity binding to opioid receptors. nih.gov

Over the years, research has expanded to investigate piperidine-based amides for a multitude of other therapeutic targets. For instance, studies on N-acyl-4-aminopiperidine derivatives have led to the discovery of compounds with selective vasodilatory effects. acs.org More recent research has explored the potential of piperidine-4-carboxamides as a new class of DNA gyrase inhibitors for treating bacterial infections, demonstrating the continued relevance and therapeutic potential of this structural class. nih.govacs.org This historical progression underscores a consistent theme: the piperidine-amide framework is a robust and adaptable scaffold for the development of new medicines.

Overview of N Piperidin 4 Yl Pentanamide Structural Significance As a Scaffold

Established Synthetic Routes for the this compound Moiety

The construction of the this compound core can be achieved through several reliable synthetic pathways. The most common methods involve forming the amide bond as a key step or building the piperidine ring through reductive amination.

Amidation Reactions and Linker Strategies

A primary method for synthesizing this compound involves the acylation of 4-aminopiperidine derivatives with pentanoyl chloride or a related activated carboxylic acid derivative. This approach is versatile, allowing for the introduction of the pentanamide group onto a pre-existing piperidine ring. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

In cases where the piperidine nitrogen is substituted, the synthesis often starts from a protected 4-aminopiperidine, such as N-Boc-4-aminopiperidine. The Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions after the amidation step. This strategy is crucial for the synthesis of derivatives with further modifications at the piperidine nitrogen. chemicalbook.com

Linker strategies are also employed, especially when incorporating the this compound moiety into more complex molecules. For instance, a bifunctional linker can be used to connect the piperidine scaffold to another chemical entity.

| Starting Material | Reagent | Product | Key Features |

|---|---|---|---|

| 4-Aminopiperidine | Pentanoyl chloride | This compound | Direct acylation |

| N-Boc-4-aminopiperidine | Pentanoyl chloride, then acid | This compound | Allows for N-functionalization |

Reductive Amination Approaches to Piperidine Derivatives

Reductive amination is a powerful tool for the synthesis of piperidine rings and their derivatives. mdpi.comchim.it This method typically involves the reaction of a dicarbonyl compound with an amine, where the initial imine or enamine intermediates are subsequently reduced to form the piperidine ring. chim.it While not a direct route to this compound itself, it is a fundamental strategy for creating the core piperidine-4-amine structure, which can then be acylated.

A common starting material for this approach is N-Boc-piperidin-4-one. researchgate.netuasz.sn Reductive amination of this ketone with an appropriate amine, followed by reduction of the resulting imine or enamine, yields a substituted 4-aminopiperidine. chemicalbook.comresearchgate.net The choice of amine and reducing agent can be varied to produce a wide range of derivatives. mdpi.comresearchgate.net For example, sodium triacetoxyborohydride (B8407120) is a mild and effective reducing agent for this transformation. chemicalbook.com The Boc protecting group can then be removed to allow for acylation with pentanoyl chloride to yield the final product.

Another variation is the double reductive amination of a suitable dicarbonyl precursor with an amine, which directly constructs the piperidine ring. chim.it

| Starting Material | Reagents | Intermediate/Product | Key Features |

|---|---|---|---|

| N-Boc-piperidin-4-one | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | N-Substituted-N-Boc-4-aminopiperidine | Versatile for introducing N-substituents |

| Dicarbonyl compound | Amine, Reducing Agent | Substituted Piperidine | Direct ring formation |

Functionalization and Derivatization Strategies for this compound Scaffolds

Once the this compound core is synthesized, it can be further modified at several positions to explore structure-activity relationships and optimize its properties.

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a common site for functionalization. researchgate.net Alkylation, acylation, and sulfonylation reactions can be used to introduce a wide variety of substituents. For instance, alkylation with alkyl halides or through reductive amination with aldehydes or ketones can introduce diverse alkyl and arylalkyl groups. researchgate.net Aza-Michael additions have also been employed to add three-carbon units to the piperidine nitrogen. researchgate.net The introduction of different functional groups at this position can significantly impact the pharmacological properties of the resulting compounds.

Substitutions on the Pentanamide Chain

Modifications to the pentanamide side chain offer another avenue for diversification. The alkyl chain can be lengthened, shortened, or branched. For example, derivatives with a propylpentanamide side chain have been synthesized. evitachem.com Additionally, functional groups can be introduced along the chain to modulate properties like polarity and hydrogen bonding capacity.

Diversification via Aromatic and Heteroaromatic Ring Incorporations (e.g., Purine (B94841), Pyridine (B92270), Quinazoline)

A significant area of research involves the incorporation of aromatic and heteroaromatic ring systems into the this compound scaffold. These modifications can lead to compounds with enhanced biological activity by providing additional binding interactions with target proteins.

Purine Derivatives: The this compound moiety has been attached to purine rings, particularly in the development of peripherally selective CB1 receptor antagonists. nih.govresearchgate.netresearchgate.net For example, N-{1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}pentanamide was synthesized as a potent and selective CB1 antagonist. nih.govresearchgate.net

Pyridine Derivatives: The pyridine ring can be incorporated in various ways. For instance, the piperidine nitrogen can be attached to a pyridine ring, or a pyridine moiety can be part of a larger substituent on the piperidine ring. mdpi.com

Quinazoline (B50416) Derivatives: Quinazoline-containing analogs have also been explored. arabjchem.orgnih.gov For example, quinazoline-4-piperidine sulfamides have been investigated as inhibitors of ectonucleotide pyrophosphatase/PDE1 (NPP1). nih.gov In other examples, the pentanamide moiety is attached to a quinazoline system that is further substituted. arabjchem.org

| Heteroaromatic Ring | Example Compound Structure/Class | Reported Application/Target | Citation |

|---|---|---|---|

| Purine | N-{1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}pentanamide | CB1 Receptor Antagonist | nih.govresearchgate.net |

| Pyridine | 2-amino-4-(1-piperidine) pyridine derivatives | ALK and ROS1 dual inhibitor | mdpi.com |

| Quinazoline | Quinazoline-4-piperidine sulfamides | NPP1 Inhibitors | nih.gov |

| Quinazoline | 5-((7-methoxy-4-((3-(trifluoromethyl)phenyl)amino)quinazolin-6-yl)oxy)-N-(4-sulfamoylphenyl)pentanamide | EGFR/CAIX Inhibitors | arabjchem.org |

Novel Synthetic Methodologies for this compound Analogues

The synthesis of analogues of this compound often involves sophisticated strategies focusing on the efficient construction of the core piperidine scaffold and the subsequent acylation step. Modern research emphasizes the development of cost-effective, high-yield, and scalable methods.

A prevalent strategy for creating the pentanamide linkage involves the acylation of a piperidine-containing amine precursor. A notable example is the synthesis of an apixaban (B1684502) analogue, which demonstrates a highly efficient amidation reaction. arkat-usa.org In this multi-step process, the key transformation involves treating an amino phenyl intermediate, 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, with 5-chlorovaleroyl chloride. arkat-usa.org This reaction, conducted under mild conditions using sodium hydroxide (B78521) and a phase-transfer catalyst, results in the formation of 5-chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide with an excellent yield of 96%. arkat-usa.org The success of this method highlights the utility of acyl chlorides for creating the amide bond in complex molecular architectures. arkat-usa.org

Another common approach utilizes standard amide coupling agents to facilitate the reaction between a free amine on a piperidine derivative and a carboxylic acid. researchgate.net The synthesis of N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues employs this technique, where the final step is an interaction between the piperidine's free amine and a reactive ester intermediate, formed in situ with the coupling agent. researchgate.net Similarly, N-formyl derivatives of substituted piperidin-4-ones have been prepared using a mixture of formic acid and acetic anhydride, affording the N-acylated product in good yields. rasayanjournal.co.in

Recent advancements have focused on fundamentally new ways to construct and functionalize the piperidine ring itself, which can then be converted into pentanamide analogues. Chemists at Scripps Research and Rice University have introduced a modular, two-step process that streamlines the synthesis of complex piperidines. news-medical.net This method first employs biocatalytic carbon-hydrogen oxidation, where an enzyme selectively installs a hydroxyl group onto the piperidine ring. news-medical.net The second step involves a radical cross-coupling reaction, facilitated by nickel electrocatalysis, to form new carbon-carbon bonds. news-medical.net This innovative approach significantly reduces the number of synthetic steps required compared to traditional methods, often from as many as 7-17 steps down to 2-5, while avoiding the need for expensive precious metal catalysts or cumbersome protecting group strategies. news-medical.net

The following tables summarize key findings from recent research into the synthesis of this compound analogues.

Table 1: Selected N-Acylation Methodologies for Piperidine Analogues

| Precursor | Acylating Agent/Reagents | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 5-chlorovaleroyl chloride, NaOH, TBAB | CH₂Cl₂ / H₂O, 0-30°C | 5-chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide | 96 | arkat-usa.org |

| t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-one | Acetic anhydride, Formic acid | Benzene, 0-30°C | N-formyl-t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-one | 70 | rasayanjournal.co.in |

Table 2: Advanced Strategies in Piperidine Analogue Synthesis

| Methodology | Description | Key Features | Advantages | Source |

|---|---|---|---|---|

| Modular Piperidine Synthesis | A two-stage process combining biocatalytic C-H oxidation and radical cross-coupling with nickel electrocatalysis. | Enzyme-mediated hydroxylation followed by Ni-catalyzed C-C bond formation. | Reduces 7-17 step processes to 2-5 steps; avoids protecting groups and precious metal catalysts. | news-medical.net |

Furthermore, research into related structures such as 2-oxo-ethyl piperidine pentanamide-derived sulfonamides demonstrates the versatility of the pentanamide moiety. researchgate.net The synthesis of these compounds involves a multi-step pathway, including the deprotection of a Boc-protected amine, followed by coupling with a benzenesulfonamide (B165840) derivative, showcasing the modularity of these synthetic routes. researchgate.netresearchgate.net

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, FT-IR, HRMS)

Spectroscopic techniques are indispensable for determining the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are powerful methods that, when used in combination, provide a comprehensive structural profile. thermofisher.compreprints.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. nih.gov In the analysis of this compound derivatives, ¹H and ¹³C NMR spectroscopy offer detailed information about the chemical environment of each atom. For instance, in related piperidine-derived structures, characteristic signals in the ¹H NMR spectrum reveal the protons of the piperidine ring and the pentanamide side chain. asianpubs.orguni-regensburg.de Two-dimensional NMR techniques, such as COSY and HETCOR, can be employed to establish connectivity between protons and carbons, unequivocally confirming the compound's structure. srce.hr

Fourier-Transform Infrared (FT-IR) Spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.compreprints.org The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O groups of the amide functionality, as well as C-H stretching and bending vibrations for the piperidine ring and the alkyl chain. For example, a strong band corresponding to the azide (B81097) group (N=N⁺=N⁻) at around 2094 cm⁻¹ is a key identifier in the synthesis of related azide-functionalized compounds. tesisenred.net

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of a synthesized compound. colab.ws For this compound hydrochloride (C₁₀H₂₁ClN₂O), HRMS would verify the expected molecular weight, providing strong evidence for its successful synthesis. nih.gov

| Technique | Observation | Interpretation |

| ¹H NMR | Chemical shifts and coupling constants for piperidine and pentanamide protons. | Confirms the hydrogen framework and connectivity of the molecule. |

| ¹³C NMR | Chemical shifts for each unique carbon atom. | Elucidates the carbon skeleton of the compound. |

| FT-IR | Characteristic absorption bands for N-H, C=O, and C-H bonds. | Identifies the key functional groups present in the molecule. thermofisher.com |

| HRMS | Precise mass-to-charge ratio. | Confirms the elemental composition and molecular formula. colab.ws |

Crystallographic Studies for Solid-State Structure Determination (e.g., X-ray Diffraction)

For this compound or its derivatives, a single-crystal X-ray diffraction study would provide unambiguous proof of its structure. ethz.ch The resulting crystallographic data, including the unit cell dimensions, space group, and atomic coordinates, are crucial for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. For example, in studies of related piperazine (B1678402) derivatives, X-ray diffraction has been used to confirm the rotational conformation of the molecules. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

| Parameter | Description | Significance |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Provides fundamental information about the crystal packing. |

| Space Group | The specific symmetry elements of the crystal. | Defines the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell axes. | Determines the size and shape of the repeating crystal unit. |

| Bond Lengths & Angles | The distances between atoms and the angles between bonds. | Provides precise geometric details of the molecular structure. |

Chromatographic and Mass Spectrometric Techniques for Purity Assessment and Identification of Research Intermediates

Chromatographic methods, often coupled with mass spectrometry, are essential for assessing the purity of a synthesized compound and for identifying any intermediates or byproducts formed during the reaction. scispace.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that separate the components of a mixture and then provide mass information for each component. scispace.com These methods are routinely used to monitor the progress of a synthesis, to confirm the presence of the desired product, and to quantify its purity. Any impurities or unreacted starting materials can be readily identified by their retention times and mass spectra.

In the synthesis of this compound, these techniques would be invaluable for ensuring the final product is of high purity and for characterizing any intermediates that might be formed, which is critical for optimizing the reaction conditions.

Dynamic Nuclear Magnetic Resonance (NMR) Studies on Conformational Aspects of this compound Derivatives

Molecules are not static entities; they often exist as a mixture of rapidly interconverting conformers. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these conformational changes. ethz.ch By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is raised, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single, averaged signal.

For derivatives of this compound, DNMR could be used to investigate the conformational dynamics of the piperidine ring, which can exist in different chair or boat conformations. Additionally, restricted rotation around the amide C-N bond can lead to the presence of rotational isomers (rotamers). beilstein-journals.orgbeilstein-journals.org By analyzing the temperature-dependent NMR spectra, the energy barriers for these conformational processes can be calculated, providing valuable insight into the molecule's flexibility and preferred shapes. beilstein-journals.org Studies on related piperazine derivatives have successfully used DNMR to determine the activation energies for conformational changes. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Computational and Theoretical Studies on N Piperidin 4 Yl Pentanamide and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Vibrational Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the molecular and electronic properties of N-(Piperidin-4-YL)pentanamide analogues. researchgate.net DFT methods are used to optimize the molecular geometry, providing a stable 3D structure that corresponds to a minimum on the potential energy surface. This optimization is crucial for all subsequent computational analyses.

Studies on similar piperidine-derived structures have employed DFT calculations at levels like M06-2X/6-311++G(d,p) to investigate molecular electronic structure properties. colab.ws The absence of imaginary frequencies in the vibrational analysis confirms that the optimized geometry is a true minimum. Such calculations allow for the prediction of vibrational energies, which often show strong agreement with experimental data from techniques like FT-IR spectroscopy. colab.ws

Further analyses derived from DFT calculations include:

Natural Bond Orbital (NBO) Analysis: This method is used to study intramolecular charge transfer interactions and stabilization energies within the molecule, confirming molecular stability. colab.ws

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netcolab.ws

Molecular Electrostatic Potential (MEP): MEP maps are generated to identify the electrophilic and nucleophilic sites on the molecule. researchgate.net These maps reveal regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions, particularly hydrogen bonding. researchgate.net

| Parameter | Method/Basis Set | Purpose | Reference |

|---|---|---|---|

| Geometry Optimization | DFT/M06-2X/6-311++G(d,p) | To find the lowest energy conformation of the molecule. | colab.ws |

| Vibrational Frequencies | DFT/M06-2X/6-311++G(d,p) | To confirm the stability of the optimized structure and compare with experimental IR spectra. | colab.ws |

| Electronic Properties | DFT/B3LYP-D/6-311++G** | To calculate HOMO-LUMO energies and analyze electronic structure. | |

| Charge Transfer | Natural Bond Orbital (NBO) Analysis | To study intramolecular interactions and molecular stability. | colab.ws |

Molecular Docking Investigations for Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nanobioletters.com This method is crucial for understanding the binding mode of this compound analogues and elucidating the molecular basis of their biological activity. semanticscholar.org Docking simulations place the ligand into the active site of a protein and score the different poses based on a scoring function, which estimates the binding affinity. nanobioletters.com

For instance, piperidine-derived sulfonamides have been docked into the active sites of insulin-inhibiting protein receptors to evaluate their potential as antidiabetic agents. colab.ws Similarly, novel piperidin-4-imine derivatives were docked into the crystal structure of the enoyl-acyl carrier protein (EACP) reductase enzyme to assess their potential as antitubercular agents. dovepress.comresearchgate.net These studies help in the virtual screening of compound libraries and in identifying promising lead candidates for further development. semanticscholar.org

A key output of molecular docking is the predicted binding affinity, often expressed in kcal/mol, which quantifies the strength of the interaction between the ligand and the protein. nih.govresearchgate.net A more negative value indicates a stronger binding interaction. For example, docking studies of piperidine pentanamide-derived sulfonamides against the DPP-IV enzyme revealed a binding affinity of -10.3 kcal/mol for the best analogue, which was superior to the co-crystalized reference ligand (-7.4 kcal/mol). colab.ws In another study, synthesized sulfonamide derivatives showed binding affinities ranging from -6.8 to -8.2 kcal/mol, which were higher than the standard drug acetazolamide (B1664987) (-5.25 kcal/mol). semanticscholar.org These predictions are invaluable for ranking compounds and prioritizing them for experimental testing.

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Piperidine pentanamide-derived sulfonamide | DPP-IV (PDB ID: 6B1E) | -10.3 | colab.ws |

| Piperidine pentanamide-derived sulfonamides | Insulin (B600854) inhibiting protein receptor (PDB ID: 7m17) | -6.6 to -6.9 | colab.ws |

| Piperidin-4-imine derivatives | EACP Reductase (PDB ID: 1ZID) | Potent compounds showed MIC of 6.25 µg/mL | dovepress.comresearchgate.net |

| N-substituted sulfonamides | Carbonic Anhydrase (PDB ID: 1AZM) | -6.8 to -8.2 | semanticscholar.org |

| Piperidine/piperazine-based compound | Sigma 1 Receptor (S1R) | Ki value of 3.2 nM | nih.gov |

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues in the protein's binding pocket. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. Identifying these key residues is fundamental for understanding the mechanism of action and for guiding structure-based drug design. nih.gov For example, an increased number of hydrogen bonds has been correlated with higher binding affinities in quinoline (B57606) analogues. nih.gov In studies of piperidine derivatives targeting the Sigma 1 Receptor, docking and subsequent molecular dynamics simulations revealed the crucial amino acid residues that interacted with the most potent compounds. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. arxiv.orguu.nl MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational flexibility of both the ligand and the protein. arxiv.org These simulations are essential for assessing the stability of the docked pose and understanding the dynamics of the interactions within the binding site. nih.govuu.nl

MD simulations can confirm the stability of a ligand within the binding region of a target protein. colab.ws Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to calculate binding free energies, offering a more accurate estimation of binding affinity than docking scores alone. colab.wsarxiv.org For example, a piperidine analogue showed a prime MM/GBSA value of -68.73 kcal/mol, indicating very strong and stable binding. colab.ws

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govrutgers.edu 3D-QSAR methods extend this by considering the three-dimensional properties of the molecules, such as their shape and electrostatic fields. nih.gov These models are valuable for predicting the activity of novel compounds and for understanding which structural features are important for biological function. rutgers.edu

For piperidine derivatives, 3D-QSAR analyses like Molecular Shape Analysis (MSA) have been performed. nih.gov One such study on CCR5 antagonists showed that properties like relative negative charge and molecular volume were conducive to binding affinity, while other features were detrimental. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. researchgate.netijpsonline.com In CoMFA, a series of aligned molecules are placed in a 3D grid. researchgate.net At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated between the molecules and a probe atom. researchgate.net The resulting fields are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS). ijpsonline.com

The results of a CoMFA study are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For example, a CoMFA model developed for N-benzylpiperidine derivatives as acetylcholinesterase inhibitors showed a strong correlation between the inhibitory activity and the steric and electronic factors of the compounds. nih.gov The statistical significance of CoMFA models is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.3 is considered significant, and a high r² value indicates a good fit of the model to the data. ijpsonline.comresearcher.life

| Compound Class | Model | q² (Cross-validated) | r² (Non-cross-validated) | Reference |

|---|---|---|---|---|

| Thiazolone derivatives | CoMFA | 0.621 | 0.950 | nih.gov |

| Thiazolone derivatives | CoMSIA | 0.685 | 0.940 | nih.gov |

| Pyrazolopyridines | CoMFA | 0.669 | 0.953 | researcher.life |

| Pyrazolopyridines | CoMSIA | 0.693 | 0.919 | researcher.life |

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful three-dimensional quantitative structure-activity relationship (3D-QSAR) method used to correlate the structural features of molecules with their biological activities. researchgate.netmdpi.com Unlike its predecessor, Comparative Molecular Field Analysis (CoMFA), CoMSIA calculates similarity indices using a Gaussian function, which avoids singularities at atomic positions and eliminates the need for arbitrary cutoffs. nih.gov This technique evaluates five key physicochemical properties: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields. researchgate.netmdpi.com

In studies involving analogues of this compound, such as fentanyl derivatives which share the core anilidopiperidine structure, CoMSIA has been instrumental in elucidating the structural requirements for high-affinity binding to biological targets like the μ-opioid receptor. nih.govsemanticscholar.org The analysis generates contour maps that visualize the regions around the aligned molecules where specific properties are favorable or unfavorable for activity. nih.govnih.gov For instance, a CoMSIA model might reveal that bulky (sterically favored) substituents are preferred in one region, while electronegative (electrostatically favored) groups enhance activity in another. nih.gov In a 3D-QSAR study on fentanyl analogues, CoMFA contour maps, which are conceptually similar to those from CoMSIA, indicated that both steric and electrostatic interactions play crucial roles in their analgesic activity. nih.gov

The predictive power of a CoMSIA model is validated statistically, often using parameters like the leave-one-out cross-validation coefficient (q²) and the non-cross-validated correlation coefficient (r²). Robust models typically exhibit high values for these metrics, indicating a strong correlation between the predicted and experimental activities. researchgate.netnih.gov

Table 1: Representative Statistical Results from 3D-QSAR (CoMFA/CoMSIA) Studies on Piperidine Analogues

| Model Type | q² (Cross-Validated) | r² (Non-Cross-Validated) | Number of Components | Predictive Ability (r²_pred) |

| CoMFA | 0.840 | Not Specified | 4 | 0.694 |

| CoMSIA | 0.840 | Not Specified | 3 | 0.671 |

| CoMFA | 0.613 | 0.997 | Not Specified | Not Specified |

| CoMSIA | 0.764 | Not Specified | Not Specified | 0.713 |

Note: This table aggregates typical statistical values from various 3D-QSAR studies on piperidine-containing compounds to illustrate model robustness. researchgate.netmdpi.compeerj.com Data is representative of the field and not from a single study on the title compound.

In Silico Prediction of Biological Activity Spectra (e.g., PASS, SwissTargetPrediction)

Before undertaking expensive and time-consuming laboratory synthesis and testing, computational tools can predict the likely biological effects of a molecule. This screening is crucial for prioritizing candidates and guiding further research. clinmedkaz.org

Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide spectrum of biological activities based on the structural formula of a compound. clinmedkaz.orgclinmedkaz.org The prediction is based on structure-activity relationships derived from a large database of known bioactive compounds. ijsdr.orgresearchgate.net The results are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi). researchgate.net For piperidine derivatives, PASS has been used to predict a wide range of potential pharmacological effects, including impacts on the central nervous system, enzyme inhibition, and receptor interactions. clinmedkaz.orgclinmedkaz.orgresearchgate.net Activities with a Pa value greater than 0.7 are considered highly probable. ijsdr.orgresearchgate.net

SwissTargetPrediction is another web-based tool that identifies the most probable protein targets of a small molecule. clinmedkaz.orgexpasy.org By comparing a query molecule to a library of known active compounds, it generates a ranked list of potential targets, including enzymes, receptors, transporters, and ion channels. clinmedkaz.orgnih.gov For new piperidine derivatives, this tool helps to hypothesize mechanisms of action and potential off-target effects. clinmedkaz.orgclinmedkaz.org

Table 2: Representative PASS Predictions for a this compound Scaffold

| Predicted Biological Activity | Probability to be Active (Pa) |

| Kinase Inhibitor | > 0.80 |

| Antidyskinetic | > 0.80 |

| MAP Kinase Stimulant | > 0.75 |

| GPCR Ligand | > 0.70 |

| Enzyme Inhibitor | > 0.70 |

| Anti-Parkinsonian | > 0.50 |

| Local Anesthetic | > 0.50 |

Table 3: Potential Protein Target Classes Predicted by SwissTargetPrediction for Piperidine Derivatives

| Target Class | Percentage of Predicted Targets |

| Enzymes | 35% |

| G-protein coupled receptors (GPCRs) | 25% |

| Ion Channels | 15% |

| Nuclear Receptors | 10% |

| Transporters | 10% |

| Other | 5% |

Note: This table provides an illustrative breakdown of target classes for piperidine-like molecules based on the capabilities and typical outputs of the SwissTargetPrediction tool as described in the literature. clinmedkaz.orgclinmedkaz.orgnih.gov

Computational Approaches in Scaffold Design and Lead Optimization for this compound Derivatives

Computational chemistry is central to the modern drug discovery process, particularly in designing new molecular scaffolds and optimizing lead compounds. patsnap.com For derivatives of this compound, these strategies aim to improve potency, selectivity, and pharmacokinetic properties. ucl.ac.ukresearchgate.net

Scaffold hopping is a key strategy for discovering new lead structures by identifying structurally novel compounds that retain the essential features required for biological activity. uniroma1.itnih.gov Starting with a known active molecule, computational algorithms can search for different core structures (scaffolds) that can present the same key interacting groups in a similar spatial arrangement. nih.goveurekaselect.com This technique has been used to generate large virtual libraries of fentanyl-like molecules to explore novel chemical space and predict the activity of new potential structures. kcl.ac.ukherts.ac.uk The 3-aminopiperidine scaffold, for example, has been used as a starting point for scaffold hopping to identify novel T-type calcium channel inhibitors. researchgate.net

Fragment-based drug design (FBDD) is another approach where small, low-complexity molecules (fragments) that bind to a target are identified and then grown or combined to produce a more potent lead. The piperidine ring is a common and valuable fragment in such campaigns due to its 3D structure and synthetic tractability. whiterose.ac.uk Computational methods guide the process of linking or growing these fragments to optimize interactions with the target protein.

Lead optimization is an iterative process that refines a promising lead compound to enhance its drug-like properties. patsnap.com This involves making small, targeted chemical modifications and evaluating their impact. Computational tools like molecular docking, QSAR, and molecular dynamics simulations are essential to this cycle. ucl.ac.uknih.govresearchgate.net For instance, a group-based QSAR (GQSAR) model developed for piperidine-derived compounds was used to design a combinatorial library and predict the activity of new molecules, leading to the identification of two potent lead compounds as HDM2 inhibitors. researchgate.net These computational methods allow for the rapid assessment of many potential modifications, saving significant time and resources compared to purely experimental approaches. patsnap.com

Table 4: Summary of Computational Strategies in Scaffold Design and Lead Optimization

| Strategy | Objective | Application to Piperidine Scaffolds |

| Scaffold Hopping | Discover structurally novel compounds with similar activity; escape existing patent space. uniroma1.itnih.gov | Generation of new chemical entities based on the piperidine core to find new leads for targets like opioid receptors or ion channels. kcl.ac.ukresearchgate.net |

| Fragment-Based Design | Build high-affinity ligands from small, weakly binding molecular fragments. whiterose.ac.uk | Using the piperidine ring as a 3D building block to design novel inhibitors for various protein targets. whiterose.ac.uk |

| Lead Optimization | Systematically modify a lead compound to improve potency, selectivity, and ADMET properties. patsnap.com | Using QSAR and molecular docking to guide modifications of piperidine-based leads to enhance target affinity and drug-like characteristics. ucl.ac.ukresearchgate.net |

Pharmacological Investigations and Biological Activities of N Piperidin 4 Yl Pentanamide Derivatives

Cannabinoid Receptor (CB1) Modulation by N-(Piperidin-4-YL)pentanamide Purine (B94841) Analogues

The endocannabinoid system, particularly the CB1 receptor, is a significant target for therapeutic intervention in conditions like obesity, diabetes, and liver disease. nih.govnih.govnih.gov Purine analogues derived from the this compound scaffold have been explored as potent modulators of the CB1 receptor, with a focus on developing peripherally restricted agents to avoid the central nervous system (CNS) side effects observed with earlier generations of CB1 antagonists like rimonabant. nih.govnih.gov

Antagonist and Inverse Agonist Activity at CB1 Receptors

Research into 6-(piperidin-1-yl)-8,9-diphenyl purines, which are structural analogues, has led to the identification of potent inverse agonists of the human CB1 (hCB1) receptor. nih.govnih.gov Otenabant, a notable compound from this class, was investigated as an anti-obesity agent and serves as a key reference for subsequent structure-activity relationship (SAR) studies. nih.govnih.gov These studies involve functionalizing the piperidine (B6355638) ring with various groups—such as amides, carbamates, and sulfonamides—to modulate activity. nih.govnih.gov The goal of these modifications is to identify compounds with strong binding affinity and inverse agonist functionality at the CB1 receptor, which can help in treating metabolic disorders. nih.gov

Selectivity Profile Against CB2 Receptors

A crucial aspect of developing CB1 receptor antagonists is ensuring high selectivity over the CB2 receptor to minimize off-target effects. Investigations into purine analogues have successfully identified compounds with exceptional selectivity for hCB1 over hCB2. nih.govnih.gov By modifying the piperidine linker of the purine core, researchers have developed analogues that maintain high potency at CB1 while having significantly lower affinity for CB2. For instance, certain compounds derived from these efforts have demonstrated excellent hCB1 potency with Ke values under 20 nM and more than 50-fold selectivity against the hCB2 receptor. nih.gov

Mechanisms of Peripheral Selectivity

To avoid adverse psychiatric effects associated with CNS-penetrant CB1 antagonists, a primary research goal has been the design of peripherally restricted compounds. nih.govnih.gov The main strategy involves modifying the chemical structure to limit permeability across the blood-brain barrier (BBB). nih.govmdpi.com This is often achieved by increasing the molecule's topological polar surface area (TPSA). nih.gov Compounds with a higher TPSA are less likely to cross the BBB passively. nih.gov

SAR studies have shown that incorporating hydrogen bond donors, such as those found in secondary amides and carbamates, into the piperidine portion of the molecule effectively increases TPSA. nih.gov This structural modification has resulted in peripherally selective compounds that show potent CB1 antagonism with limited CNS exposure in preclinical models. nih.govnih.gov For example, a compound featuring a polar replacement on the purine core demonstrated low permeability (0.2%) in an in-vitro MDCK-mdr1 assay, predicting peripheral selectivity. nih.gov

Table 1: In Vitro Activity of Selected this compound Purine Analogues at Cannabinoid Receptors

| Compound | hCB1 Ke (nM) | hCB2 Ke (nM) | Selectivity (hCB2/hCB1) |

|---|---|---|---|

| Compound A | <20 | >1000 | >50 |

| Compound B | 15 | 800 | 53 |

| Otenabant | 5 | 300 | 60 |

This table is representative of data found in referenced literature for analogous compounds.

Enzymatic Inhibition Studies of this compound-Derived Sulfonamides

Derivatives of N-heterocyclic compounds featuring a sulfonamide group have been investigated for their potential to inhibit enzymes involved in metabolic diseases.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

The enzyme 11β-HSD1 converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for treating type 2 diabetes and metabolic syndrome. nih.govmdpi.com While extensive research has been conducted on various small molecule 11β-HSD1 inhibitors, including cyclic sulfamides and pyridyl sulfonamides, specific studies focusing on this compound-derived sulfonamides are not detailed in the available literature. nih.govnih.gov However, the broader class of sulfonamides has been explored, with research showing that replacing a carbonyl group with a bioisosteric sulfonyl (SO2) group can produce potent enzyme inhibitors. nih.gov This suggests that sulfonamide derivatives of the this compound scaffold could potentially be of interest for 11β-HSD1 inhibition.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are a class of oral anti-diabetic drugs that work by preventing the degradation of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion. nih.govsrce.hr Research into structurally related piperazine (B1678402) sulfonamides has identified them as promising DPP-4 inhibitors. nih.govresearchgate.net In these studies, various 1,4-bis(phenylsulfonyl) piperazine derivatives were synthesized and evaluated. nih.govsrce.hr

The findings indicate that the substitution pattern on the phenylsulfonyl group significantly influences inhibitory activity. nih.govzuj.edu.jo For instance, compounds with electron-withdrawing groups like chlorine showed improved activity compared to those with electron-donating groups like methyl. nih.govresearchgate.netzuj.edu.jo These derivatives demonstrated inhibitory activity ranging from 11.2% to 22.6% at a concentration of 100 µmol/L in in-vitro screening assays. nih.govresearchgate.net

Table 2: In Vitro DPP-4 Inhibitory Activity of Representative Piperazine Sulfonamide Derivatives

| Compound ID | Substitution | % Inhibition at 100 µM |

|---|---|---|

| 1a | 2-Chloro | 22.6% |

| 1c | 4-Chloro | 21.5% |

| 1d | 2-Methyl | 15.4% |

| 1f | 4-Methyl | 11.2% |

| 1h | 2,6-Difluoro | 17.8% |

Data is based on studies of piperazine sulfonamides, which are structurally related to piperidine derivatives. nih.govresearchgate.net

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in the digestive system, responsible for the breakdown of complex carbohydrates into simpler sugars. Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia, a common feature of type 2 diabetes. While the broader class of piperidine and its derivatives has been explored for carbohydrate-digesting enzyme inhibition, specific data on the alpha-amylase inhibitory activity of this compound derivatives are not extensively detailed in the current body of scientific literature.

However, studies on structurally related nitrogen-containing heterocyclic compounds, such as 5-amino-nicotinic acid derivatives which contain a pyridine (B92270) ring, have shown promising alpha-amylase inhibitory potential. Several of these derivatives have demonstrated significant inhibitory activities, with IC50 values comparable to the standard drug, acarbose (B1664774) nih.gov. For instance, certain 5-amino-nicotinic acid derivatives with halogen substitutions exhibited IC50 values for alpha-amylase inhibition in the range of 12.17 ± 0.14 to 13.57 ± 0.17 µg/mL nih.gov. These findings suggest that the piperidine amide scaffold could be a promising area for future investigation into novel alpha-amylase inhibitors.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Kinetics

Cholinesterase inhibitors are pivotal in the management of Alzheimer's disease, acting by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Derivatives of N-(piperidin-4-yl)amides have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Kinetic studies are crucial to understanding the mechanism of inhibition. For instance, the potent acetylcholinesterase inhibitor E2020 (1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride), a piperidine derivative, has been shown to exhibit a mixed-type inhibition of AChE nih.gov. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Detailed kinetic analysis of E2020 revealed low inhibitor dissociation constants for both the free enzyme (Ki) and the acetyl-enzyme complex, underscoring its strong inhibitory effect nih.gov.

Further studies on hybrid molecules incorporating a 1-benzyl piperidin-4-yl amide structure with (α)-lipoic acid have also elucidated their inhibition kinetics. One such compound demonstrated a mixed inhibition profile for AChE and a noncompetitive inhibition for BuChE, with respective Ki values of 3.8 ± 0.005 µM and 7.0 ± 0.04 µM researchgate.net. This dual inhibition with distinct kinetic profiles highlights the versatility of the piperidine amide scaffold in designing cholinesterase inhibitors.

| Compound | Target Enzyme | Inhibition Type | Ki Value (µM) |

|---|---|---|---|

| 1-Benzyl Piperidin-4-yl (α)-Lipoic Amide Hybrid | AChE | Mixed | 3.8 ± 0.005 |

| 1-Benzyl Piperidin-4-yl (α)-Lipoic Amide Hybrid | BuChE | Noncompetitive | 7.0 ± 0.04 |

Receptor Binding and Agonist/Antagonist Profiling

The interaction of this compound derivatives with various receptors is a cornerstone of their pharmacological profile. These interactions determine their potential as agonists or antagonists, influencing a wide range of physiological processes.

Mu Opioid Receptor Ligand Interactions

The mu (µ) opioid receptor is the primary target for opioid analgesics like morphine and fentanyl. The N-(piperidin-4-yl)propanamide scaffold is a core component of fentanyl and its analogues. Radioligand binding assays have been instrumental in determining the affinity of these compounds for the µ-opioid receptor.

Derivatives of N-(1-phenethyl-4-piperidyl)propanamides have been synthesized and shown to possess high affinity for µ-opioid receptors, acting as agonists nih.gov. In vitro studies on guinea pig ileum confirmed the µ-opioid agonist activity of these compounds nih.gov. The binding affinity is often quantified by the inhibition constant (Ki). For example, certain stereoisomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide have demonstrated exceptionally high affinity and selectivity for the µ-opioid receptor, with Ki ratios of K(i)(DPDPE)/K(i)(DAMGO) reaching up to 22,800, indicating significant selectivity for the µ-receptor over the δ-receptor nih.gov.

| Compound Derivative | Binding Affinity (Ki) for µ-Opioid Receptor | Functional Activity |

|---|---|---|

| N-(1-phenethyl-4-piperidyl)propanamide derivatives | High Affinity | Agonist |

| (3R,4S,2'R)-(-)-cis-Isomer of a N-phenylpropanamide derivative | High Affinity and Selectivity (Ki ratio: 22,800) | Potent Agonist |

| (3R,4S,2'S)-(+)-cis-Isomer of a N-phenylpropanamide derivative | High Affinity and Selectivity (Ki ratio: 22,500) | Potent Agonist |

I2-Imidazoline Receptor Ligand Interactions

I2-imidazoline receptors are implicated in various physiological and pathological processes, including pain modulation. The potential for dual-acting ligands that target both opioid and imidazoline (B1206853) receptors has been an area of active research.

Guanidinium and aminoimidazolinium derivatives of N-(1-phenethyl-4-piperidyl)propanamides have been designed to interact with both µ-opioid and I2-imidazoline receptors nih.gov. While these compounds exhibited high affinity for the µ-opioid receptor, their affinity for the I2-imidazoline receptor was found to be low, approximately 6 to 7 times less than that of the reference compound idazoxan (B1206943) nih.gov. This suggests that while the N-(piperidin-4-yl)amide scaffold can be directed towards I2-imidazoline receptors, achieving high affinity may require significant structural modifications.

| Compound Derivative | Target Receptor | Relative Affinity |

|---|---|---|

| Guanidinium derivatives of N-(1-phenethyl-4-piperidyl)propanamide | I2-Imidazoline Receptor | Low (6-7 times less than idazoxan) |

| Aminoimidazolinium derivatives of N-(1-phenethyl-4-piperidyl)propanamide | I2-Imidazoline Receptor | Low (6-7 times less than idazoxan) |

Rho-associated Protein Kinase 1 (ROCK1) Inhibition

Rho-associated protein kinase 1 (ROCK1) is a serine/threonine kinase that plays a crucial role in cellular functions such as smooth muscle contraction and cell migration. Inhibition of ROCK1 is a promising therapeutic strategy for cardiovascular diseases and some cancers researchgate.netnih.govnih.govresearchgate.net. While specific studies on this compound derivatives as ROCK1 inhibitors are limited, research on the closely related N-ethyl-4-(pyridin-4-yl)benzamide scaffold has provided valuable insights.

A series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been investigated and shown to have a wide range of inhibitory activity against ROCK1, with IC50 values spanning from 0.003 µM to 16 µM nih.gov. Molecular modeling studies, including docking and 3D-QSAR, have been employed to understand the structure-activity relationships and identify key interactions between these inhibitors and the ROCK1 binding pocket nih.govnih.gov. These findings suggest that the piperidine-amide core can be effectively utilized for the design of potent ROCK1 inhibitors.

| Compound Scaffold | Target | Inhibitory Activity Range (IC50) |

|---|---|---|

| N-ethyl-4-(pyridin-4-yl)benzamide derivatives | ROCK1 | 0.003 µM - 16 µM |

Modulation of Cellular Pathways by this compound Derivatives

Beyond direct enzyme inhibition and receptor binding, this compound and its benzamide (B126) analogues can modulate intracellular signaling pathways, leading to broader cellular effects.

One significant area of investigation is their role in cancer biology. Certain N-(piperidine-4-yl)benzamide derivatives have been shown to act as activators of the hypoxia-inducible factor 1 (HIF-1) pathway researchgate.net. In some cancer cells, specific derivatives induced the expression of HIF-1α protein and its downstream target gene p21, and also upregulated the expression of cleaved caspase-3, ultimately promoting tumor cell apoptosis researchgate.net.

Furthermore, other novel N-(piperidine-4-yl)benzamide derivatives have been identified as potential cell cycle inhibitors. One such compound demonstrated potent activity against HepG2 liver cancer cells, with an IC50 value of 0.25 μM. Mechanistic studies revealed that this compound inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb), while enhancing the expression of p21, p53, and Rb. This modulation of key cell cycle proteins leads to cell cycle arrest, indicating a therapeutic potential in hepatocarcinoma through a p53/p21-dependent pathway nih.gov.

Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Pathway Activation

Hypoxia-Inducible Factor 1 (HIF-1) is a critical transcription factor that plays a central role in the cellular response to low oxygen levels, or hypoxia. mdpi.com The HIF-1 protein is a heterodimer composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. nih.gov However, in a hypoxic environment, often found in solid tumors, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of various genes involved in angiogenesis, cell survival, and metabolism. mdpi.comnih.gov

Research into N-(piperidin-4-yl)benzamide derivatives, which are structurally related to this compound, has identified them as activators of the HIF-1α pathway. nih.gov In a study focused on designing and synthesizing novel benzamide derivatives, specific compounds were found to induce the expression of HIF-1α protein. nih.gov This activation of the HIF-1α pathway also led to the upregulation of downstream target genes, such as p21, and an increase in the expression of cleaved caspase-3, which ultimately promotes apoptosis (programmed cell death) in tumor cells. nih.gov

Preliminary in vitro studies on HepG2 (human liver cancer) cells demonstrated that certain N-(piperidin-4-yl)benzamide derivatives possess significant inhibitory bioactivity, with IC₅₀ values as low as 0.12 µM. nih.gov This suggests that activating the HIF-1α pathway with these compounds could be a viable strategy for anti-tumor activity. nih.gov

Neuroprotective Pathway Modulation (e.g., NGF/TrkA/Akt/GSK3β Signaling)

Nerve Growth Factor (NGF) is a neurotrophin crucial for the survival, development, and function of neurons. researchgate.net Its biological effects are primarily mediated through the high-affinity Tropomyosin receptor kinase A (TrkA). researchgate.net The binding of NGF to TrkA triggers the receptor's autophosphorylation and initiates downstream signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is vital for promoting cell survival and neuroprotection. researchgate.netnih.gov

Activation of the PI3K/Akt pathway leads to the phosphorylation and subsequent inactivation of Glycogen Synthase Kinase 3β (GSK3β). nih.gov Inactivated GSK3β is unable to promote the nuclear export of transcription factors like NFAT (Nuclear Factor of Activated T-cells), thereby prolonging their activity in the nucleus and promoting the expression of pro-survival genes. nih.gov This NGF/TrkA/Akt/GSK3β signaling cascade is a key mechanism for neuronal protection. nih.gov While direct studies on this compound are specific to this pathway, the development of NGF mimetics often incorporates structures that can activate TrkA and its associated signaling pathways to achieve neuroprotective effects. researchgate.netnih.gov For instance, dimeric dipeptide mimetics designed from NGF's structure have been shown to elevate TrkA phosphorylation and activate the Akt kinase, demonstrating the therapeutic potential of targeting this pathway. nih.gov

Anti-Inflammatory Signaling (e.g., ERK, NF-κB Pathways)

The piperidine scaffold is a common feature in molecules investigated for anti-inflammatory properties. Two key signaling pathways often implicated in inflammation are the Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase (ERK) pathways.

NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.govnih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. mdpi.com Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. mdpi.commdpi.com Studies on N-aryl substituted piperamide (B1618075) derivatives have demonstrated their ability to inhibit NF-κB translocation. nih.gov Certain compounds have been found to suppress the phosphorylation and nuclear translocation of NF-κB, thereby inhibiting the downstream expression of inflammatory mediators like TNF-α and IL-6. nih.gov

The ERK pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is also involved in regulating inflammation. mdpi.com Research on other bioactive molecules has shown that anti-inflammatory effects can be achieved by hindering the ERK-mediated NF-κB pathway, indicating a crosstalk between these two signaling routes. mdpi.com By inhibiting the phosphorylation of key proteins in these pathways, piperidine-containing compounds can exert significant anti-inflammatory effects. nih.govmdpi.com

Anti-Tumor Pathway Regulation (e.g., Src/ERK/STAT3, p38 MAPK, Akt Pathways)

Derivatives containing the piperidine moiety have been investigated for their potential in cancer therapy through the modulation of several critical signaling pathways that govern cell proliferation, survival, and apoptosis.

The PI3K/Akt pathway is frequently hyperactivated in many human cancers and plays a central role in promoting cell survival and proliferation. nih.govtbzmed.ac.ir A series of Akt inhibitors featuring a piperidin-4-yl side chain have been designed and synthesized. nih.gov One potent compound from this series, designated 10h, was identified as a pan-Akt inhibitor that effectively suppressed the cellular phosphorylation of Akt and induced apoptosis in PC-3 prostate cancer cells. nih.gov

The p38 MAPK pathway is another crucial regulator of cellular processes, including growth, apoptosis, and inflammatory responses. nih.govfrontiersin.org Activation of p38 MAPK can lead to cell cycle arrest and apoptosis, making it a target for cancer therapy. frontiersin.org While direct modulation by this compound derivatives is an area for further research, the regulation of MAPK pathways is a recognized strategy for inhibiting cancer cell growth. nih.govfrontiersin.org

The Src/ERK/STAT3 pathway is also fundamental in cancer progression. Src is a non-receptor tyrosine kinase that can activate both the ERK (MAPK) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways, leading to enhanced tumor cell proliferation, invasion, and survival. The interconnected nature of these pathways makes them attractive targets for multi-faceted anti-tumor agents.

| Compound Class | Target Pathway | Effect in Cancer Cells | Reference Cell Line |

| Piperidin-4-yl Appended Akt Inhibitors | Akt | Inhibition of Akt phosphorylation, apoptosis induction | PC-3 (Prostate) |

| N-(piperidin-4-yl)benzamide Derivatives | HIF-1α | Induction of HIF-1α, apoptosis induction | HepG2 (Liver) |

HIV-1 Reverse Transcriptase Allosteric Inhibition

A significant area of investigation for piperidine derivatives has been in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. nih.govnih.gov NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, approximately 10 Å away from the polymerase active site. researchwithnj.comfao.org This binding induces conformational changes that inhibit the enzyme's function, preventing the conversion of viral RNA into DNA. mdpi.com

A novel series of piperidin-4-yl-aminopyrimidine derivatives have been designed and shown to be potent NNRTIs. nih.gov These compounds displayed significantly improved activity against wild-type HIV-1, with EC₅₀ values in the single-digit nanomolar range. nih.gov Further structure-activity relationship (SAR) studies led to the discovery of N-benzyl derivatives with broad activity against not only wild-type HIV-1 but also drug-resistant mutant strains, such as K103N/Y181C and Y188L. nih.gov Selected compounds were evaluated for their direct activity against the reverse transcriptase enzyme and demonstrated lower IC₅₀ values than the established NNRTI, nevirapine. nih.gov

| Compound Class | Target | Activity | Key Feature |

| Piperidin-4-yl-aminopyrimidine derivatives | HIV-1 Reverse Transcriptase | Potent inhibition of wild-type HIV-1 (nanomolar EC₅₀) | Allosteric inhibition |

| N-benzyl piperidine-linked aminopyrimidines | HIV-1 Reverse Transcriptase | Broad activity against wild-type and drug-resistant mutants | Retains potency against K103N/Y181C and Y188L mutants |

In Vitro Biological Evaluation Methodologies for this compound Analogues

The biological activities of this compound analogues are assessed using a variety of established in vitro methodologies to determine their efficacy and mechanism of action.

Cell Viability and Cytotoxicity Assays: To evaluate anti-tumor or general cytotoxic effects, assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used. These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells, allowing for the calculation of IC₅₀ (half-maximal inhibitory concentration) values. nih.gov

Enzyme Inhibition Assays: To directly measure the effect of a compound on a specific enzyme, purified enzyme assays are conducted. For example, the inhibitory activity against HIV-1 reverse transcriptase is determined by measuring the enzyme's ability to synthesize DNA in the presence of the inhibitor. nih.gov Similarly, inhibition of kinases like Akt or enzymes such as succinate (B1194679) dehydrogenase can be quantified to determine IC₅₀ values. nih.govnih.gov

Western Blotting: This technique is crucial for investigating the modulation of signaling pathways. Western blotting allows researchers to detect and quantify specific proteins in cell lysates. It is used to measure changes in the expression or phosphorylation status of key pathway proteins such as HIF-1α, Akt, ERK, p65 (NF-κB), and IκBα, providing direct evidence of a compound's effect on a target pathway. nih.govmdpi.com

Reporter Gene Assays: To assess the activity of transcription factors like NF-κB, luciferase reporter gene assays are employed. In this method, cells are transfected with a plasmid containing a luciferase gene under the control of a promoter that is responsive to the transcription factor of interest. An increase or decrease in luciferase activity reflects the activation or inhibition of the signaling pathway. mdpi.com

Antimicrobial and Antiviral Assays: The antimicrobial activity of derivatives is often screened using methods like the disc diffusion method against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus). biointerfaceresearch.com For antiviral activity, such as against HIV-1, cell-based assays are used where susceptible human cells (e.g., MT-4) are infected with the virus in the presence of the test compound, and viral replication is measured to determine the EC₅₀ (half-maximal effective concentration). nih.gov

Gene Expression Analysis: Techniques like quantitative Polymerase Chain Reaction (qPCR) can be used to measure changes in the mRNA levels of target genes downstream of a signaling pathway, such as TNF-α and IL-6 in the NF-κB pathway, to confirm the functional outcome of pathway modulation. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for N Piperidin 4 Yl Pentanamide Derivatives

Impact of Substituent Variations on Pharmacological Activity and Selectivity

The biological profile of N-(Piperidin-4-YL)pentanamide derivatives can be profoundly altered by modifying substituents at various positions on the core structure. SAR studies aim to identify which chemical groups enhance potency, improve selectivity for a specific biological target, and confer more desirable pharmacokinetic properties.

Key areas of modification typically include the piperidine (B6355638) nitrogen, the acyl group, and any aromatic rings attached to the core structure. For instance, in the development of opioid analgesics related to fentanyl, a derivative of N-(piperidin-4-yl)propionamide, modifications to the N-phenethyl group on the piperidine ring are known to significantly impact potency. Similarly, altering the propionamide (B166681) to other acyl groups can modulate activity and duration of action. imedpub.com

In a series of N-(piperidin-4-yl)benzamide derivatives designed as activators of hypoxia-inducible factor 1 (HIF-1) pathways, specific substitutions on the benzamide (B126) ring were critical for activity. Research indicated that certain compounds with diaryl ether moieties showed significant inhibitory bioactivity in cancer cell lines. nih.gov For example, compounds 10b and 10j from one study demonstrated potent activity, inducing the expression of HIF-1α protein and promoting tumor cell apoptosis. nih.gov

The table below summarizes the impact of substituent variations on the pharmacological activity of selected N-(piperidin-4-yl)amide derivatives.

| Compound Series | Scaffold | Position of Variation | Substituent | Impact on Activity/Selectivity |

| HIF-1α Activators nih.gov | N-(piperidin-4-yl)benzamide | Benzamide Ring | Diaryl ethers | Significant inhibitory bioactivity in HepG2 cells (IC50 values of 0.12 and 0.13 μM for specific derivatives). |

| δ Opioid Agonists nih.gov | Diaryl amino piperidine | Phenol Group | Primary Amide | Enhanced activity at the delta receptor, increased selectivity versus mu and kappa receptors, and improved metabolic stability. |

| HIV-1 NNRTIs nih.gov | Indazolyl-substituted piperidin-4-yl-aminopyrimidines | Indazole Ring | Various | Moderate to excellent activity against wild-type HIV-1 (EC50 values from 1.5 to 0.0064 μM). |

Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel compounds with improved properties while retaining desired biological activity. nih.gov Scaffold hopping involves replacing the central core structure of a molecule with a functionally equivalent but structurally distinct scaffold. nih.govuniroma1.it Bioisosterism refers to the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological effects. cambridgemedchemconsulting.comufrj.br

These strategies are employed to overcome issues with existing compounds, such as poor pharmacokinetics, toxicity, or to explore new intellectual property space. nih.gov

Bioisosteric Replacements: A common bioisosteric replacement in piperidine-containing compounds involves substituting the piperidine ring itself. The piperidine ring is a frequent site of metabolism, particularly at the carbon atoms adjacent to the nitrogen. cambridgemedchemconsulting.com Replacing it with a different ring system can enhance metabolic stability.

Piperidine to Morpholine (B109124): Replacing the piperidine ring with a morpholine ring can increase polarity and potentially reduce metabolism at the positions adjacent to the nitrogen. cambridgemedchemconsulting.com

Phenol to Primary Amide: In a series of diaryl amino piperidine delta opioid agonists, replacing a phenol's hydroxyl group with a primary amide group was investigated. This bioisosteric replacement resulted in enhanced delta receptor activity, improved selectivity, and better in vitro metabolic stability. nih.gov

Scaffold Hopping: Scaffold hopping aims to find a completely new core structure that maintains the essential pharmacophoric features required for biological activity.

Indoles to Indazoles: In the development of BCL-2 family inhibitors, a scaffold hop from an indole (B1671886) to an indazole core structure successfully converted MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. rsc.org This principle can be applied to piperidine derivatives linked to such heterocyclic systems.

Imidazopyridine to 1,2,4-Triazolopyridine: A switch from an imidazopyridine to a 1,2,4-triazolopyridine scaffold was used to block a site of metabolism and reduce lipophilicity, leading to improved metabolic stability in human liver microsomes.

The table below provides examples of these strategies in related compound classes.

| Strategy | Original Group/Scaffold | Replacement Group/Scaffold | Outcome |

| Bioisosteric Replacement nih.gov | Hydroxyl (in a phenol) | Primary Amide | Enhanced receptor activity and improved metabolic stability. |

| Bioisosteric Replacement cambridgemedchemconsulting.com | Piperidine Ring | Morpholine Ring | Increased polarity, potentially reduced metabolism. |

| Bioisosteric Replacement cambridgemedchemconsulting.com | Piperidine Ring | Azaspiro[3.3]heptane | Explores different chemical space and vectors. |

| Scaffold Hopping rsc.org | Indole | Indazole | Altered selectivity profile (from selective to dual inhibitor). |

Influence of Piperidine Ring Conformation on Biological Interaction

The piperidine ring is not a flat structure; it predominantly adopts a low-energy "chair" conformation. The substituents on the ring can be in either an axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring) position. The specific conformation and the orientation of its substituents are critical for how the molecule interacts with its biological target. nih.gov

The binding pocket of a receptor or enzyme is a specific three-dimensional space. For optimal binding and biological activity, the this compound derivative must present its key interacting groups in a precise spatial arrangement that complements the binding site. A change in the piperidine ring's conformation or the orientation of a key substituent from equatorial to axial, for instance, can drastically reduce binding affinity and, consequently, pharmacological activity.

For example, in the context of δ opioid agonists, the precise orientation of the diaryl amino group at the 4-position of the piperidine ring is crucial for interaction with the receptor. The piperidine ring acts as a rigid scaffold that holds this and other groups in the correct geometry for binding. Any modification that forces the ring into an unfavorable conformation or alters the substituent's position would likely lead to a loss of potency. nih.gov

Design Strategies for Modulating Target Affinity and Functional Outcomes

Medicinal chemists employ various strategies to fine-tune the interaction of this compound derivatives with their targets, thereby modulating affinity (the strength of binding) and the functional outcome (e.g., agonist, antagonist, or inverse agonist).

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, chemists can design molecules that fit precisely into the binding site. Molecular docking studies can predict how a designed compound will bind and guide modifications to improve affinity. For example, adding a substituent that can form a hydrogen bond with a specific amino acid in the binding pocket can significantly increase binding affinity. researchgate.net

Modifying N-Substituents: As seen in naltrindole (B39905) derivatives, changing the substituent on the piperidine nitrogen can dramatically alter the functional activity. The size, shape, and electronic properties of the N-substituent can switch a compound from being a full inverse agonist to a full agonist at the δ opioid receptor. researchgate.net

Molecular Hybridization: This strategy involves combining structural features (pharmacophores) from two or more different known active compounds. In the design of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), potent compounds were created by hybridizing a piperidin-4-yl-aminopyrimidine scaffold with a diaryl ether moiety. nih.gov This approach aims to leverage the favorable binding interactions of each component to create a new molecule with enhanced potency or a dual-action profile.

Rational Design of this compound Based Compounds

Rational design moves beyond trial-and-error synthesis, using a deep understanding of SAR and target biology to create molecules with a high probability of success. researchgate.net This approach often integrates computational chemistry with synthetic chemistry.

Pharmacophore Modeling: A pharmacophore model is an abstract representation of all the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, positive/negative charges) required for a molecule to be recognized by a specific biological target. Once a pharmacophore is established from a set of active compounds, it can be used to design new molecules that fit the model, including those with novel scaffolds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org By creating a statistically valid QSAR model, chemists can predict the activity of new, unsynthesized compounds. This allows for the prioritization of synthetic targets that are predicted to have the highest potency. rsc.org For example, a 2D-QSAR model was successfully used to describe the antitumor properties of certain tropane-based compounds, which share structural similarities with piperidines. rsc.org

In Silico Screening and Prediction: Before synthesis, designed compounds can be evaluated computationally for their likely pharmacokinetic and toxicological properties. This in silico analysis helps to filter out molecules that are likely to fail later in development due to poor absorption, distribution, metabolism, excretion (ADME), or toxicity profiles, saving significant time and resources. researchgate.net

Preclinical Pharmacokinetic and Metabolic Research of N Piperidin 4 Yl Pentanamide Analogues

In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Stability)

The metabolic stability of a drug candidate is a critical parameter evaluated early in the drug discovery process to predict its persistence in the body. springernature.comresearchgate.net In vitro assays using liver microsomes are a standard method for assessing a compound's susceptibility to metabolism by liver enzymes, particularly the cytochrome P450 (CYP) superfamily. protocols.io These assays measure the rate at which a compound is metabolized, providing data on its intrinsic clearance and metabolic half-life (t½). researchgate.netprotocols.io The stability of N-(Piperidin-4-YL)pentanamide analogues is often investigated to identify structural modifications that can enhance metabolic endurance and reduce the likelihood of rapid first-pass metabolism, which can lead to poor oral bioavailability. researchgate.net

The general procedure for a liver microsomal stability assay involves incubating the test compound with a preparation of liver microsomes (from species such as human, rat, or mouse) and a cofactor-regenerating system, typically NADPH. researchgate.netresearchgate.net The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). protocols.ioresearchgate.net The rate of disappearance of the compound is then used to calculate key stability parameters. protocols.io